Higher Lipophilicity (LogP) vs. Analogs
4-Chloro-2-nitro-DL-phenylalanine has a computed ALogP of 2.43, representing a substantial increase in lipophilicity compared to its closest mono-substituted analogs . 4-Chloro-DL-phenylalanine (PCPA) has a reported LogP of 1.72, while 4-nitro-DL-phenylalanine and 2-nitro-DL-phenylalanine exhibit LogP values of 0.03 and 0.84, respectively [1]. Unsubstituted DL-phenylalanine has a LogP of 0.24 . The dual chloro+nitro substitution thus produces a LogP enhancement of +0.71 over 4-chloro-DL-phenylalanine, +2.40 over 4-nitro-DL-phenylalanine, and +1.59 over 2-nitro-DL-phenylalanine. This differential is consistent with the additive contribution of the chloro (π ≈ +0.71) and nitro (π ≈ -0.28) Hansch hydrophobic substituent constants, where the chloro group dominates the net lipophilicity increase.
| Evidence Dimension | Computed lipophilicity (ALogP / LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 (ALogP, Chemsrc) |
| Comparator Or Baseline | 4-Cl-DL-Phe LogP = 1.72 (ChemTradeHub); 4-NO₂-DL-Phe LogP = 0.03 (Activate Scientific); 2-NO₂-DL-Phe LogP = 0.84 (Chemsrc); DL-Phe LogP = 0.24 (ChemicalBook) |
| Quantified Difference | ΔLogP = +0.71 vs. 4-Cl-Phe; +2.40 vs. 4-NO₂-Phe; +1.59 vs. 2-NO₂-Phe; +2.19 vs. Phe |
| Conditions | Computed values from different prediction algorithms; cross-study comparison, not a single experimental determination |
Why This Matters
Higher LogP directly impacts reversed-phase chromatographic retention, liquid-liquid extraction recovery, and passive membrane partitioning — a scientist selecting an intermediate for a synthetic sequence that requires organic-phase extraction or C18 solid-phase purification will achieve substantially different recovery efficiencies with 4-chloro-2-nitro-DL-phenylalanine versus its mono-substituted analogs.
- [1] ChemTradeHub. 4-Chlorophenylalanine hydrochloride: LogP 1.7162. https://jp.chemtradehub.com/ View Source
